2-Methyl-2-dodecenoic acid
CAS No.: 53663-29-9
Cat. No.: VC18427360
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53663-29-9 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | (E)-2-methyldodec-2-enoic acid |
| Standard InChI | InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+ |
| Standard InChI Key | JVAKNQLSBYBCSZ-VAWYXSNFSA-N |
| Isomeric SMILES | CCCCCCCCC/C=C(\C)/C(=O)O |
| Canonical SMILES | CCCCCCCCCC=C(C)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
2-Methyl-2-dodecenoic acid belongs to the α,β-unsaturated carboxylic acid family, characterized by a double bond between the second and third carbon atoms (cis-2 configuration) and a methyl branch at the second carbon . Its IUPAC name, (E)-2-methyldodec-2-enoic acid, reflects the transposition of the double bond and methyl group. The compound’s stereochemistry is critical for biological activity, as evidenced by the reduced signaling efficacy of its trans-isomer in bacterial systems .
Table 1: Structural Comparison with Related Fatty Acids
The compound’s isomeric SMILES string () and InChIKey () further delineate its spatial configuration . Nuclear magnetic resonance (NMR) studies confirm that the cis-2 geometry optimizes intermolecular interactions with bacterial receptor proteins, enabling quorum sensing .
Synthesis and Chemical Properties
Biosynthetic Pathways
In Xanthomonas campestris, 2-methyl-2-dodecenoic acid (DSF) is synthesized via a two-step enzymatic process. The synthase RpfF first dehydrates 3-hydroxydodecanoyl-acyl carrier protein (ACP) to form cis-2-dodecenoyl-ACP, followed by thioesterase-mediated release of the free fatty acid . This pathway is conserved in Burkholderia cenocepacia, where the enzyme BCAM0581 catalyzes analogous reactions to produce cis-2-dodecenoic acid (BDSF), a structural variant lacking the methyl group .
Laboratory Synthesis
Chemical synthesis typically employs diethyl methylmalonate as a starting material. Alkylation with decanol derivatives introduces the methyl branch, while Wittig or Horner-Wadsworth-Emmons reactions establish the cis-2 double bond. Challenges include suppressing side reactions such as β-hydride elimination, which yields 2-methylenedodecanoic acid. Optimal conditions involve low temperatures (0–5°C) and anhydrous solvents to preserve stereochemical integrity.
Table 2: Key Physicochemical Properties
Biological Significance and Mechanisms of Action
Role in Bacterial Quorum Sensing
As the diffusible signal factor (DSF) in Xanthomonas campestris, 2-methyl-2-dodecenoic acid regulates virulence gene expression and biofilm formation at high cell densities . DSF binds to the histidine kinase RpfC, triggering a phosphorylation cascade that modulates cyclic di-GMP levels and extracellular polysaccharide production . In Burkholderia cenocepacia, BDSF (cis-2-dodecenoic acid) similarly enhances antibiotic tolerance by upregulating efflux pumps .
Interspecies Signaling
Structural analogs of DSF, such as cis-2-decenoic acid from Pseudomonas aeruginosa, exhibit cross-kingdom signaling capabilities. These molecules inhibit hyphal growth in Candida albicans and disrupt fungal biofilms at nanomolar concentrations . The conserved cis-2 motif is essential for receptor recognition, as demonstrated by the 100-fold reduction in activity observed with trans-isomers .
Table 3: Biological Activities of DSF Family Members
| Organism | Signal Molecule | Target Pathway | Phenotypic Outcome |
|---|---|---|---|
| X. campestris | DSF | RpfC/RpfG two-component system | Virulence, biofilm formation |
| B. cenocepacia | BDSF | BCAM0223 transcriptional regulator | Antibiotic resistance |
| P. aeruginosa | cis-2-Decenoic acid | PqsR quorum sensing system | Biofilm dispersal |
Research Applications and Future Directions
Agricultural Biotechnology
DSF-mediated quorum quenching has been explored as a strategy to mitigate crop diseases caused by Xanthomonas species. Transgenic plants expressing RpfF homologs secrete DSF analogs, interfering with pathogen communication and reducing lesion formation by 60–80% in field trials .
Unresolved Questions
Future studies must address:
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The structural basis of DSF receptor specificity across bacterial species.
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The ecological impact of engineered DSF-overproducing strains in natural microbiomes.
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Synergistic effects of DSF analogs with conventional antimicrobials.
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